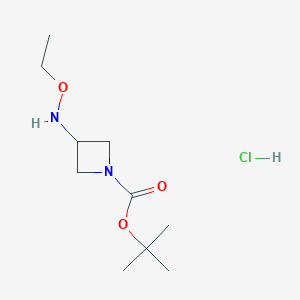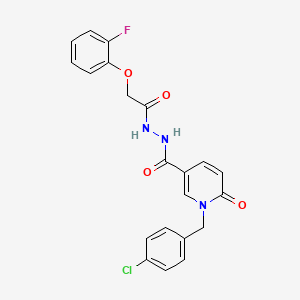
Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O3. It is used as a building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The InChI code for “Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride” is 1S/C10H20N2O3/c1-5-14-11-8-6-12(7-8)9(13)15-10(2,3)4/h8,11H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride” is a liquid at room temperature . Its molecular weight is 216.28 .Scientific Research Applications
Synthesis and Structural Modification
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position have been synthesized, showcasing the versatility of azetidines as scaffolds in medicinal chemistry. These compounds serve as tools for studying the influence of conformation on peptide activity, underscoring the structural significance of azetidines in drug discovery (Sajjadi & Lubell, 2008).
Development of Protected Amines : A study detailed the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives, utilizing tert-butyl azidoformate in the acid-catalyzed rearrangement of aziridines. This research demonstrates the utility of tert-butyl-based compounds in synthesizing complex sugars, highlighting their role in synthetic chemistry (Nativi, Reymond, & Vogel, 1989).
Masked Dipoles for Cycloaddition Reactions : Research on 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine compounds discussed their efficiency in reacting with nitriles and carbonyl substrates. These compounds demonstrate the strategic use of tert-butyl and silylmethyl groups in controlling regioselectivity and stereochemistry in cycloaddition reactions, expanding the toolkit for constructing complex molecular architectures (Yadav & Sriramurthy, 2005).
Applications in Medicinal Chemistry
Antimicrobial Agents : Substituted phenyl azetidines have been synthesized and evaluated for their antimicrobial activity. This research underlines the potential of azetidine derivatives as scaffolds for developing new antimicrobial compounds, illustrating the importance of tert-butyl groups in modifying biological activity (Doraswamy & Ramana, 2013).
Pharmaceutical Intermediates : The gram-scale synthesis of protected 3-haloazetidines has been optimized, showcasing the application of these intermediates in generating high-value azetidine-3-carboxylic acid derivatives. This approach highlights the significance of tert-butyl-protected azetidines in medicinal chemistry, providing a versatile pathway for the development of novel pharmaceuticals (Ji, Wojtas, & Lopchuk, 2018).
Safety And Hazards
“Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5-14-11-8-6-12(7-8)9(13)15-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPWXNNEZHECIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC1CN(C1)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)
![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)


![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)
![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2638826.png)

![(3-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2638828.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2638830.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2638831.png)
